molecular formula C19H15N3 B11958822 Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- CAS No. 740-85-2

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-

Cat. No.: B11958822
CAS No.: 740-85-2
M. Wt: 285.3 g/mol
InChI Key: VRVLFCXOZDZYCV-UHFFFAOYSA-N
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Description

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- is a complex organic compound known for its vibrant color properties. It is commonly used in the production of dyes and pigments due to its ability to produce intense colors. This compound is also known by its chemical name, C.I. Solvent Blue 7, and is widely utilized in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- typically involves the reaction of 4-(phenyldiazenyl)benzenamine with aniline and aniline hydrochloride. The reaction is carried out at elevated temperatures, usually between 150°C and 160°C, to produce the desired compound . The process involves a short heating period, resulting in the formation of Indamine Blue, a basic dye.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the final product. The compound is then purified and processed for use in various applications, including dye manufacturing and other industrial processes .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can break down the azo group, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while reduction reactions yield amines. Substitution reactions can result in a wide range of substituted derivatives, each with unique properties and applications.

Scientific Research Applications

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- involves its interaction with molecular targets and pathways within the system it is applied to. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function and leading to various effects. The azo group in the compound plays a crucial role in its activity, allowing it to participate in redox reactions and other chemical processes.

Comparison with Similar Compounds

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- can be compared to other azo compounds, such as:

    Benzenamine, 4-(phenylazo)-: Similar in structure but lacks the N-(phenylmethylene) group.

    Benzenamine, 4-(phenylazo)-N-(methyl)-: Contains a methyl group instead of the phenylmethylene group.

    Benzenamine, 4-(phenylazo)-N-(ethyl)-: Contains an ethyl group instead of the phenylmethylene group.

The uniqueness of Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in dye and pigment production .

Biological Activity

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)-, also known as 4-phenylazoaniline or p-aminoazobenzene, is a compound with notable biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H11_{11}N3_3
  • Molecular Weight : 197.2358 g/mol
  • CAS Number : 60-09-3
  • IUPAC Name : Benzenamine, 4-(phenylazo)-

1. Anti-inflammatory Properties

Research indicates that compounds derived from azobenzene structures exhibit significant anti-inflammatory effects. A study demonstrated that derivatives of benzenamine could reduce inflammation markers in rat models of carrageenan-induced paw edema. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

2. Antimicrobial Activity

Benzenamine, 4-(phenylazo)-N-(phenylmethylene)- has shown promising antimicrobial properties. In vitro tests evaluated its effectiveness against various bacterial strains and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli6.25 × 102^{-2} mg/mL
Bacillus licheniformis6.25 × 102^{-2} mg/mL
Mycobacterium tuberculosis H37Rv1.25 × 101^{-1} mg/mL
Candida albicans8.5 μg/mL

The compound exhibited lower MIC values compared to standard antibiotics like gentamycin and nystatin, suggesting its potential as an effective antimicrobial agent .

3. Anticancer Potential

Azo compounds have been investigated for their anticancer properties. The biological activity of benzenamine derivatives has been linked to their ability to induce apoptosis in cancer cells through oxidative stress mechanisms and the activation of caspase pathways. These findings suggest that further research could lead to the development of novel anticancer therapies based on this compound .

Case Studies

Study on Anti-inflammatory Effects : Kim et al. (2024) explored the anti-inflammatory effects of benzenamine derivatives in a rat model. The study found that the administration of these compounds significantly reduced inflammation markers compared to controls, indicating a potential therapeutic role in treating inflammatory diseases .

Antimicrobial Efficacy Study : In a comparative analysis of various azo compounds, researchers tested benzenamine derivatives against multiple bacterial strains. Results showed that certain derivatives had superior antibacterial activity compared to traditional antibiotics, highlighting their potential for use in clinical settings .

Properties

CAS No.

740-85-2

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1-phenyl-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C19H15N3/c1-3-7-16(8-4-1)15-20-17-11-13-19(14-12-17)22-21-18-9-5-2-6-10-18/h1-15H

InChI Key

VRVLFCXOZDZYCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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